methyl (2S)-4-methyl-2-[[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]amino]pentanoate
Overview
Description
Methyl (2S)-4-methyl-2-[[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]amino]pentanoate is a complex organic compound that features a benzimidazole and pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-4-methyl-2-[[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]amino]pentanoate typically involves multiple steps. The process begins with the preparation of the benzimidazole and pyrazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the coupling and purification processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-4-methyl-2-[[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]amino]pentanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Methyl (2S)-4-methyl-2-[[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]amino]pentanoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl (2S)-4-methyl-2-[[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]amino]pentanoate involves its interaction with specific molecular targets. The benzimidazole and pyrazole moieties can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (1-{[(5-cyanopentyl)amino]carbonyl}-1H-benzimidazol-2-yl) carbamate
- Carbendazim salicylate
- Thiophanate-methyl
Uniqueness
Methyl (2S)-4-methyl-2-[[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]amino]pentanoate is unique due to its specific combination of benzimidazole and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl (2S)-4-methyl-2-[[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]amino]pentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-12(2)9-17(20(27)28-4)22-19(26)16-10-14(23-24-16)11-25-13(3)21-15-7-5-6-8-18(15)25/h5-8,10,12,17H,9,11H2,1-4H3,(H,22,26)(H,23,24)/t17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZHEWQKJQPAQT-KRWDZBQOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC(=NN3)C(=O)NC(CC(C)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC(=NN3)C(=O)N[C@@H](CC(C)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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